1,2-Dinitro-1,2-diphenylethene

Description

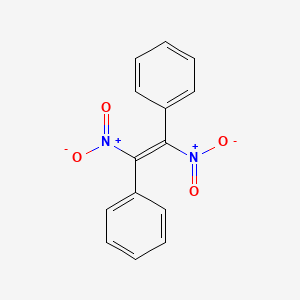

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O4 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

[(E)-1,2-dinitro-2-phenylethenyl]benzene |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13+ |

InChI Key |

NQAQCAROZAAHGL-BUHFOSPRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 1,2 Dinitro 1,2 Diphenylethene

Reductive Transformations

The reduction of 1,2-Dinitro-1,2-diphenylethene can proceed through various pathways, often initiated by single-electron transfer, leading to a range of reduced products.

Electron Transfer Chain Mechanisms in Eliminations

Elimination reactions involving vicinal dinitro compounds, such as this compound, can proceed via an electron transfer chain (ETC) mechanism. semanticscholar.org In this type of mechanism, an electron is transferred from a donor to the substrate, initiating a sequence of reactions that results in the elimination of the nitro groups and the formation of a new product. The electron transport chain is a series of molecules through which electrons are passed in a series of redox reactions. nih.govwikipedia.org This process involves the transfer of electrons from an electron donor to an electron acceptor, with the energy released being used to drive subsequent chemical changes. wikipedia.orgyoutube.com In the context of vicinal dinitro compounds, the process can be initiated by a reducing agent, leading to the formation of a radical anion, which then undergoes fragmentation and further electron transfers to propagate the chain reaction. semanticscholar.org

Reactions with Metal Reagents (e.g., Titanium(III) Chloride, Tin(II) Chloride)

Metal reagents are effective in the reduction of nitroalkenes. The reaction of this compound with specific metal chlorides has been investigated, yielding distinct reduced products.

Titanium(III) Chloride (TiCl₃) : The reduction of this compound using a buffered aqueous solution of Titanium(III) chloride results in the formation of benzil (B1666583) dioxime. oup.com This reaction is part of a broader study on the reduction of various 1-nitro-2-phenylethenes, which are known to yield oximes and carbonyl compounds. oup.com The mechanism is proposed to involve an electron transfer from the titanium(III) species to the nitro olefin. oup.com

Tin(II) Chloride (SnCl₂) : Tin(II) chloride, or stannous chloride, is a well-known reducing agent in organic chemistry, particularly for the selective reduction of aromatic nitro groups to anilines. wikipedia.org Studies on the reactions of vicinal dinitro compounds with tin(II) chloride in polar solvents have shown that they lead to the corresponding alkenes. semanticscholar.orgamanote.com This suggests that this compound would likely be reduced to stilbene (B7821643) under these conditions, although specific results for this exact compound are part of the broader class study.

| Metal Reagent | Substrate | Major Product | Reference |

|---|---|---|---|

| Titanium(III) Chloride (TiCl₃) | This compound | Benzil dioxime | oup.com |

| Tin(II) Chloride (SnCl₂) | α,β-Diaryl vicinal dinitro compounds | Corresponding alkenes (e.g., Stilbene) | semanticscholar.orgamanote.com |

Formation of Reduced Products (e.g., Oximes, Carbonyls)

The reduction of dinitroalkenes gives rise to various nitrogen-containing functional groups and carbonyl compounds.

Oximes : As established, the treatment of this compound with Titanium(III) chloride exclusively yields benzil dioxime. oup.com An oxime is a chemical compound belonging to the imines, with the general formula RR'C=NOH. wikipedia.org The formation of oximes from nitro compounds is a recognized synthetic route, complementing the more common method of condensation between an aldehyde or ketone and hydroxylamine. wikipedia.orgorgsyn.org

Carbonyls : While the reduction of this compound with TiCl₃ leads to a dioxime, the reduction of its isomer, 1,1-dinitro-2,2-diphenylethene, under the same conditions results in benzophenone, a carbonyl compound (after hydrolysis). oup.com This highlights how the arrangement of the nitro groups influences the final reduction product. Dicarbonyl compounds, particularly 1,2-dicarbonyls, are important motifs in organic chemistry. researchgate.netwikipedia.org

| Starting Material | Reducing Agent | Product Type | Specific Product | Reference |

|---|---|---|---|---|

| This compound | Titanium(III) Chloride | Dioxime | Benzil dioxime | oup.com |

| 1,1-Dinitro-2,2-diphenylethene | Titanium(III) Chloride | Carbonyl (after hydrolysis) | Benzophenone | oup.com |

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the double bond in dinitroalkenes makes them prime candidates for nucleophilic attack.

Conjugate Attack by Nucleophiles on Dinitroalkenes

Nucleophilic conjugate addition, also known as 1,4-addition, is a key reaction type for α,β-unsaturated compounds. wikipedia.orglibretexts.org In the case of this compound, the strong electron-withdrawing capacity of the two nitro groups activates the alkene for conjugate attack by nucleophiles. youtube.com The nucleophile adds to the β-carbon of the double bond, and the resulting negative charge is delocalized onto the nitro groups. wikipedia.orglibretexts.org

This reactivity is demonstrated in the reaction of 1,1-dinitro-2,2-diphenylethylene, a closely related compound, with the nucleophile malononitrile. rsc.org The reaction is initiated by a nucleophilic attack on the carbon-carbon double bond. rsc.org Weak nucleophiles, which typically have no formal charge, favor this type of conjugate addition. youtube.com The reaction is often reversible when the nucleophile is a weak base, leading to the thermodynamically more stable 1,4-addition product. libretexts.org

Formation of Functionalized Derivatives

The conjugate addition of nucleophiles to this compound is a direct pathway to creating highly functionalized derivatives. The addition of a nucleophile transforms the planar alkene into a saturated system, creating at least one new stereocenter and incorporating new functional groups into the molecule.

For example, the reaction with various nucleophiles can lead to a diverse array of products. The addition of amines, thiols, or carbanions would result in the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively. These reactions provide a route to complex molecules that can serve as building blocks for further synthetic transformations.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Product Structure Type |

|---|---|---|---|

| Nitrogen Nucleophile | Amine (R₂NH) | Amino group | Functionalized 1,2-diamino-1,2-diphenylethane derivative |

| Sulfur Nucleophile | Thiol (RSH) | Thioether group | Functionalized 1,2-dithio-1,2-diphenylethane derivative |

| Carbon Nucleophile | Enolate (e.g., from Malononitrile) | Alkyl group | Functionalized 1,2-dialkyl-1,2-diphenylethane derivative |

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the concerted formation of cyclic molecules. The electron-poor nature of the double bond in this compound makes it an excellent candidate to participate in several types of cycloaddition reactions.

Role as Dienophile in Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com Given the two strongly electron-withdrawing nitro groups, this compound is expected to be a highly reactive dienophile.

The reaction proceeds via a concerted mechanism, where the stereochemistry of the dienophile is retained in the product. libretexts.org For instance, a cis-dienophile will yield a product with cis-substituents in the newly formed ring. libretexts.org While specific studies on this compound as a dienophile are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of other nitroalkenes in Diels-Alder reactions. Nitroalkenes have been successfully employed as dienophiles in both intermolecular and intramolecular Diels-Alder reactions, often exhibiting high reactivity and selectivity.

Intramolecular Diels-Alder Cyclizations of Nitroalkenes

Intramolecular Diels-Alder (IMDA) reactions of substrates containing both a diene and a nitroalkene dienophile tethered together provide a powerful method for the synthesis of complex polycyclic systems. nih.gov These reactions often proceed with high regio- and stereoselectivity due to the conformational constraints of the tether. The nitro group's ability to activate the dienophile makes these cyclizations efficient for the construction of nitrogen-containing ring systems.

[3+2] Cycloaddition Reactions (e.g., with Nitrones, Nitrile N-oxides)

In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganicreactions.org The electron-deficient double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles, such as nitrones and nitrile N-oxides.

With Nitrones: The reaction of a nitrone with an alkene is a classic example of a 1,3-dipolar cycloaddition, yielding an isoxazolidine ring. organicreactions.org The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. wikipedia.org For an electron-poor alkene like this compound, the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the alkene is expected to be dominant, dictating the orientation of the addition. wikipedia.org

With Nitrile N-oxides: Nitrile oxides also readily undergo [3+2] cycloaddition with alkenes to form isoxazolines. anu.edu.auyoutube.comnih.gov Similar to nitrones, the regiochemical outcome is controlled by the FMO interactions between the nitrile oxide and the dipolarophile. The high electrophilicity of this compound would favor a rapid reaction with nitrile oxides.

Elimination Reactions and Product Stereoselectivity

Elimination reactions are fundamental processes for the formation of alkenes. The synthesis of this compound itself likely proceeds through an elimination reaction from a suitable precursor, such as a 1,2-dinitro-1,2-diphenylethane derivative. The mechanism of this elimination and the resulting stereochemistry of the double bond are critical aspects of its synthesis.

E1cB and E2cB Mechanisms in Nitroalkene Formation

The formation of nitroalkenes often proceeds through elimination reactions, with the E1cB (Elimination, Unimolecular, conjugate Base) mechanism being particularly relevant. wikipedia.orgmasterorganicchemistry.com

The E1cB mechanism is a two-step process that occurs under basic conditions. wikipedia.org It involves the initial removal of a proton by a base to form a carbanion (the conjugate base), followed by the departure of a leaving group in the rate-determining step. masterorganicchemistry.com This mechanism is favored when the proton being removed is acidic and the leaving group is relatively poor. In the context of forming this compound, a precursor like 1,2-dinitro-1,2-diphenylethane would have acidic protons on the carbons bearing the nitro groups, which stabilize the resulting carbanion through resonance.

The E2cB mechanism is a variation of the E2 (Elimination, Bimolecular) mechanism and is also relevant in the formation of nitroalkenes. It represents a mechanistic spectrum between the concerted E2 and the stepwise E1cB pathways.

Stereochemical Outcomes in Eliminations

The stereochemistry of the resulting alkene in an elimination reaction is highly dependent on the reaction mechanism and the stereochemistry of the starting material. libretexts.orglibretexts.org

In E2 reactions , the stereochemical outcome is dictated by the anti-periplanar arrangement of the proton to be removed and the leaving group. chemistrysteps.comchemistrysteps.com This means that the stereochemistry of the starting material directly determines the stereochemistry of the product alkene. For example, the E2 elimination of different diastereomers of 1,2-dibromo-1,2-diphenylethane (a structural analog of a precursor to this compound) leads to the formation of different stereoisomers of the resulting stilbene derivative. libretexts.orgmsu.edu Specifically, the meso-diastereomer yields the (E)-alkene, while the (dl)-racemic mixture gives the (Z)-alkene.

The stereoselectivity of these reactions can be illustrated with the following example:

| Starting Diastereomer of 1,2-disubstituted-1,2-diphenylethane | Product Stereoisomer |

| meso | (E)-alkene |

| dl (racemic) | (Z)-alkene |

In contrast, E1cB reactions , which proceed through a carbanionic intermediate, can potentially lead to a mixture of stereoisomers, as the intermediate may have time to rotate before the leaving group departs. However, the formation of the more thermodynamically stable isomer is often favored.

Stereochemical Investigations of 1,2 Dinitro 1,2 Diphenylethene and Analogues

Conformational Analysis of Isomers (cis/trans, meso/racemic)

1,2-Dinitro-1,2-diphenylethene can exist as two geometric isomers: cis (Z) and trans (E). The conformational preferences of these isomers are significantly influenced by the steric bulk and electronic nature of the nitro and phenyl groups.

In the trans isomer, the two phenyl groups are on opposite sides of the ethylenic double bond, which generally leads to a more planar and thermodynamically stable conformation compared to the cis isomer. quora.comdifferencebetween.com However, the presence of ortho substituents on the phenyl rings can force them to twist out of the plane of the double bond to alleviate steric strain.

For the cis isomer, the two phenyl groups are on the same side of the double bond, leading to significant steric hindrance. quora.comdifferencebetween.com This steric repulsion forces the phenyl rings to adopt a non-planar conformation, twisting out of the plane of the central double bond. This twisting is a common feature in ortho-substituted stilbenes. researchgate.net

Due to the non-planar nature of the cis isomer, it has the potential to exist as a pair of enantiomers (a racemic mixture) if the molecule is chiral, or as a meso compound if it possesses an internal plane of symmetry. The chirality would arise from the helical twist of the molecule. For this compound, if the phenyl rings are unsubstituted, the cis isomer would likely possess a C2 axis of symmetry, making it achiral and thus not resolvable into enantiomers. However, if the phenyl rings were appropriately substituted to remove all planes of symmetry, the resulting twisted cis isomer could be chiral.

| Isomer | General Conformational Features | Potential for Additional Stereoisomers |

|---|---|---|

| trans-1,2-Dinitro-1,2-diphenylethene | Generally more planar and thermodynamically stable. Phenyl rings may twist out of plane depending on substitution. | Typically achiral unless specific substitution patterns on the phenyl rings lead to atropisomerism. |

| cis-1,2-Dinitro-1,2-diphenylethene | Non-planar due to steric hindrance between the phenyl groups, leading to a twisted conformation. | Potentially chiral (racemic) or meso depending on the symmetry of the twisted conformation. |

Chirality and Atropisomerism in Related Diaryl Systems

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable conformers. researchgate.net This phenomenon is well-documented in ortho-substituted biaryl compounds. In the context of this compound, the single bonds connecting the phenyl rings to the ethylenic carbons (C-Ph bonds) are potential axes of hindered rotation.

For atropisomerism to be observed, the rotational barrier around the C-Ph bond must be high enough to allow for the isolation of the different rotational isomers at room temperature. nih.gov The magnitude of this barrier is primarily determined by the steric interactions between the substituents on the phenyl ring and the substituents on the ethylenic carbons. In this compound, the presence of a nitro group on the ethylenic carbon and potentially other substituents on the ortho positions of the phenyl rings could create significant steric hindrance, thereby increasing the barrier to rotation.

The presence of ortho-nitro groups on the phenyl rings of this compound would significantly increase the likelihood of observable atropisomerism. The bulky nitro groups would clash with the nitro groups and phenyl rings on the ethene backbone during rotation around the C-Ph bond, potentially creating a rotational barrier high enough for the isolation of stable atropisomers.

Influence of Substituents on Stereochemical Preferences

Substituents on the phenyl rings of this compound can have a profound impact on the stereochemical preferences of the molecule, affecting the relative stability of the cis and trans isomers and the potential for atropisomerism.

The electronic nature of the substituents can influence the stability of the isomers. Generally, for stilbenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric hindrance. differencebetween.comwikipedia.org However, certain substitution patterns can alter this preference. For example, in some 1,2-dihaloethylenes, the cis isomer is more stable than the trans isomer, a phenomenon attributed to a combination of resonance and stabilizing molecular orbital interactions. photochemcad.com While this "cis effect" is typically observed with halogens, the strong electron-withdrawing nature of the nitro groups in this compound will significantly alter the electronic structure of the molecule, which could in turn affect the relative stabilities of the geometric isomers.

Steric effects of substituents, particularly those in the ortho positions of the phenyl rings, play a crucial role in determining the conformation of the molecule. As demonstrated in the X-ray crystallographic study of ortho-substituted nitrostilbenes, bulky ortho groups force the phenyl rings and the nitro groups to twist out of planarity. researchgate.net This twisting relieves steric strain but can also disrupt π-conjugation. The balance between these opposing effects will determine the preferred conformation. For instance, the steric hindrance from a methoxy (B1213986) substituent has been shown to discourage the trans to cis isomerization in some stilbenes. nih.gov

| Substituent Effect | Influence on Stereochemistry | Example from Related Systems |

|---|---|---|

| Electronic Effects | Can alter the relative thermodynamic stability of cis and trans isomers. | The "cis effect" in 1,2-dihaloethylenes where the cis isomer is more stable. photochemcad.com |

| Steric Effects (especially ortho-substituents) | Force non-planar conformations by causing rotation around the C-Ph bonds and can increase the rotational barrier, potentially leading to atropisomerism. | Ortho-nitro groups in nitrostilbenes cause twisting of the phenyl rings and nitro groups out of the molecular plane. researchgate.net |

Isomerization Processes (e.g., Photoisomerization)

The cis and trans isomers of stilbene (B7821643) and its derivatives can be interconverted through thermal or photochemical means. Photoisomerization, in particular, is a well-studied process for stilbenes. rsc.org The absorption of light excites the molecule to an electronic excited state, where rotation around the central double bond becomes more facile.

The mechanism of photoisomerization can proceed through either a singlet or a triplet excited state. rsc.orgacs.org For many stilbene derivatives, especially those with nitro groups, a triplet mechanism is often involved. rsc.orgacs.orgnist.gov The nitro group can promote intersystem crossing from the initially formed singlet excited state to a triplet state. The triplet state then undergoes rotation around the central double bond to a perpendicular geometry, from which it can decay back to the ground state as either the cis or trans isomer.

The quantum yield of photoisomerization, which is the efficiency of the conversion of light energy into a chemical change, is an important parameter in these processes. The quantum yields for the trans to cis and cis to trans isomerization of stilbenes are dependent on the substituents present on the molecule. For example, in some 4'-substituted 5(E)-styryl-1,3-dimethyluracils, a singlet mechanism is observed for electron-donating substituents, while a triplet mechanism is proposed for the nitro-substituted derivative in the direct trans → cis photoisomerization.

The photoisomerization of stilbene-like molecules is also influenced by the surrounding environment. The process can be suppressed in rigid matrices where the necessary molecular motion is restricted. researchgate.net The steric hindrance from bulky substituents can also affect the efficiency of isomerization. nih.gov

While specific quantum yields for the photoisomerization of this compound were not found in the provided search results, the general principles observed for other nitrostilbenes suggest that it would likely undergo photoisomerization, with the mechanism and efficiency being strongly influenced by the two nitro groups.

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for unequivocally establishing the molecular structure of the isomers of 1,2-Dinitro-1,2-diphenylethene.

Analysis of Bond Lengths, Angles, and Torsion Angles

A detailed crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the electronic and steric effects of the nitro and phenyl substituents on the ethene core. For instance, the C=C double bond length would provide insight into the degree of conjugation within the molecule. The torsion angles between the phenyl rings and the plane of the double bond would indicate the extent of steric hindrance and its impact on the planarity of the molecule.

Below is a hypothetical data table illustrating the type of information that would be obtained from such an analysis:

| Parameter | (E)-Isomer (Hypothetical) | (Z)-Isomer (Hypothetical) |

| Bond Lengths (Å) | ||

| C=C | 1.34 | 1.35 |

| C-N | 1.47 | 1.48 |

| N-O (avg) | 1.22 | 1.22 |

| C-C (phenyl) | 1.39 (avg) | 1.39 (avg) |

| Bond Angles (°) | ||

| C-C=C | 125 | 128 |

| C-C-N | 118 | 120 |

| O-N-O | 124 | 124 |

| Torsion Angles (°) | ||

| Phenyl Ring 1 | 30 | 50 |

| Phenyl Ring 2 | 30 | 55 |

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any significant intermolecular interactions, such as hydrogen bonds (if any), van der Waals forces, and π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions govern the physical properties of the solid, including its melting point and solubility.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques would be instrumental in confirming the identity and stereochemistry of the isomers of this compound and probing their dynamic behavior.

Elucidation of Complex Molecular Structures and Stereoisomers

A hypothetical table of NMR data is presented below:

| Nucleus | (E)-Isomer (Hypothetical δ, ppm) | (Z)-Isomer (Hypothetical δ, ppm) |

| ¹H NMR | ||

| Phenyl-H | 7.4 - 7.6 (m) | 7.2 - 7.4 (m) |

| ¹³C NMR | ||

| C=C | 145 | 143 |

| C (ipso-phenyl) | 135 | 134 |

| C (phenyl) | 128 - 130 | 128 - 130 |

Conformational Dynamics via Variable Temperature NMR (if applicable)

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule, such as the rotation of the phenyl rings and the nitro groups around their respective single bonds. If the rotational barriers are sufficiently high, cooling the sample might lead to the observation of distinct signals for non-equivalent atoms that are rapidly interconverting at room temperature. By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to determine the thermodynamic parameters for these conformational changes.

Theoretical and Computational Studies of 1,2 Dinitro 1,2 Diphenylethene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of 1,2-Dinitro-1,2-diphenylethene, offering a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, particularly using the B3LYP functional with various basis sets such as 6-311++G(d,p), have been employed to determine the optimized geometry of this compound. These studies reveal the most stable three-dimensional arrangement of the atoms in the molecule. The analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule, highlighting the influence of the electron-withdrawing nitro groups on the diphenylethene framework.

Prediction of Reaction Pathways and Transition States

Computational methods have been instrumental in mapping out potential reaction pathways for molecules. While specific studies on this compound's reaction pathways are not extensively detailed in the provided search results, the general approach involves identifying transition states—the highest energy points along a reaction coordinate. Techniques like Nudged Elastic Band (NEB) can be used in conjunction with DFT to find the minimum energy path (MEP) between reactants and products, providing crucial information about the activation energy and the mechanism of a reaction.

Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. For dinitro compounds, the presence of electron-withdrawing nitro groups typically lowers the energy levels of both the HOMO and LUMO. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more readily excitable and thus more reactive. In the context of reactions, constructive overlap between the HOMO of a nucleophile and the LUMO of an electrophile is essential for bond formation.

Below is a table summarizing hypothetical HOMO and LUMO energies for isomeric structures related to dinitroethene systems, illustrating the impact of molecular geometry on these electronic properties.

| Structure | HOMO Energy (kJ/mol) | LUMO Energy (kJ/mol) | HOMO-LUMO Gap (kJ/mol) |

| Isomer I | -2845405.27 | -2845124.87 | 280.40 |

| Isomer II | Lower than Isomer I | More comparable to Isomer I | Narrower than Isomer I |

Semiempirical and Ab Initio Molecular Orbital Studies

Beyond DFT, other computational methods have been applied to study related molecular systems. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a high level of theory for electronic structure calculations. These methods are computationally more intensive than DFT but can offer benchmark results for geometry and energy calculations. Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods.

Computational Modeling of Reactivity and Stereoselectivity

Computational modeling is a powerful tool for predicting the reactivity and stereoselectivity of chemical reactions. By analyzing the electronic properties of reactants, such as their electrophilicity and nucleophilicity, researchers can predict how they will interact. For instance, in cycloaddition reactions involving related nitro-containing compounds, computational studies have been used to determine whether the reaction will proceed via a polar or a non-polar mechanism. The analysis of local reactivity indices, derived from conceptual DFT, can pinpoint the most reactive sites within a molecule, thereby predicting regioselectivity.

Solvation Effects in Computational Chemistry

The surrounding solvent can have a significant impact on the properties and reactivity of a molecule. Computational chemistry models can account for these solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. These models are crucial for obtaining results that are comparable to experimental data, which are typically collected in solution. For instance, the absorption spectra of a molecule can exhibit a shift in different solvents, a phenomenon that can be accurately predicted using time-dependent DFT (TD-DFT) calculations that include a solvation model.

Future Research Trajectories for Dinitro Diphenylethene Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic methodologies for producing 1,2-Dinitro-1,2-diphenylethene are not extensively documented, suggesting a critical need for the development of efficient and selective routes. Future research should focus on overcoming the challenges associated with the introduction of two nitro groups onto the ethene bridge of the diphenylethane framework.

Key areas for exploration include:

Direct Nitration of Stilbene (B7821643): Investigating novel nitrating agents and reaction conditions to achieve controlled dinitration of (E)- or (Z)-stilbene is a primary objective. Traditional nitration methods often lead to a mixture of products, including nitration on the phenyl rings. Research into regioselective and stereoselective nitration protocols will be crucial.

Oxidative Coupling Reactions: Exploring the oxidative coupling of nitrophenyl precursors could offer a convergent and potentially more efficient route. For instance, the coupling of α-nitrotoluene derivatives could be investigated under various catalytic systems.

Condensation Reactions: The development of condensation reactions between benzil (B1666583) and nitromethane (B149229) derivatives, or related strategies, could provide a direct pathway to the dinitrodiphenylethene core. Optimizing reaction conditions to favor the desired isomer and maximize yield will be a key challenge.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct Nitration of Stilbene | Atom economy, potentially fewer steps. | Lack of selectivity, potential for over-nitration and side reactions. |

| Oxidative Coupling | Convergent synthesis, potential for modularity. | Catalyst development, control of homocoupling vs. cross-coupling. |

| Condensation Reactions | Direct formation of the carbon-carbon double bond. | Control of stereochemistry, potential for side reactions. |

Table 1: Comparison of Potential Synthetic Routes for this compound

In-depth Mechanistic Studies of Under-explored Reactions

The reactivity of this compound is largely uncharted territory. The presence of two electron-withdrawing nitro groups on the double bond is expected to render it highly electrophilic and susceptible to a range of nucleophilic and cycloaddition reactions. Future research should aim to systematically investigate its reaction mechanisms.

Promising areas for mechanistic studies include:

Nucleophilic Addition Reactions: Detailed kinetic and computational studies of the addition of various nucleophiles (e.g., amines, thiols, carbanions) to the double bond will provide fundamental insights into the compound's reactivity. Understanding the regioselectivity and stereoselectivity of these additions is paramount.

Cycloaddition Reactions: The electron-deficient nature of the double bond makes this compound an excellent candidate for Diels-Alder and other cycloaddition reactions. Mechanistic investigations will help to understand the scope and limitations of its use as a dienophile or dipolarophile.

Reduction Reactions: The selective reduction of one or both nitro groups could lead to valuable synthetic intermediates such as diamines or nitroamines. Mechanistic studies will be essential for developing selective reduction protocols.

Development of New Applications as Building Blocks in Complex Organic Synthesis

The unique structural and electronic features of this compound make it a potentially valuable building block for the synthesis of complex organic molecules. The nitro groups can be transformed into a variety of other functional groups, and the stilbene backbone provides a rigid scaffold. frontiersin.orgnih.gov

Future applications could include:

Synthesis of Nitrogen-Containing Heterocycles: The vicinal dinitro functionality can serve as a precursor to diamines, which are key intermediates in the synthesis of various heterocyclic systems, such as pyrazines and piperazines.

Development of Novel Ligands: The phenyl rings can be functionalized to introduce coordinating groups, and the rigid stilbene backbone could be exploited in the design of novel ligands for catalysis or materials science.

Synthesis of Biologically Active Molecules: Nitroalkenes are known to be versatile precursors for the synthesis of pharmaceutically relevant compounds. frontiersin.orgrsc.org The dinitro-diphenylethene scaffold could be incorporated into new drug candidates.

The versatility of the nitro group in organic synthesis is highlighted in Table 2.

| Transformation | Resulting Functional Group | Potential Application |

| Reduction | Amine | Synthesis of heterocycles, ligands, pharmaceuticals. |

| Nef Reaction | Carbonyl | Introduction of ketone or aldehyde functionalities. |

| Denitration | Alkene | Removal of the nitro group to form a simple double bond. |

Table 2: Synthetic Transformations of the Nitro Group

Advanced Computational Studies to Predict Reactivity and Design Derivatives

In silico methods can play a pivotal role in accelerating the exploration of this compound chemistry. Advanced computational studies can provide valuable insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Future computational research should focus on:

Electronic Structure and Reactivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, frontier molecular orbitals, and electrostatic potential of this compound. These calculations can predict its reactivity towards various reagents and help in understanding reaction mechanisms. mdpi.commdpi.com

Design of Novel Derivatives: Computational screening can be used to design new derivatives of this compound with tailored electronic and steric properties. This can facilitate the development of new catalysts, materials, or biologically active compounds.

Modeling of Reaction Pathways: Theoretical calculations can be used to model the transition states and reaction pathways of various reactions involving this compound. This can provide a deeper understanding of the reaction mechanisms and help in optimizing reaction conditions.

By pursuing these research trajectories, the scientific community can unlock the full potential of this compound as a versatile and valuable compound in the toolkit of modern organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.